molecular formula C13H7Cl2N3O2 B5731603 2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole

2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole

Cat. No.: B5731603
M. Wt: 308.12 g/mol
InChI Key: ZFRTZQFEZGRWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzimidazole core substituted with a 2,4-dichloro-5-nitrophenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole typically involves the nitration of 2-(2,4-dichlorophenyl)-1H-benzimidazole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure high yield .

Industrial Production Methods

In industrial settings, the preparation of this compound can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and allowing precise control over reaction parameters such as temperature and residence time .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: 2-(2,4-dichloro-5-aminophenyl)-1H-benzimidazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antitumor effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)-1H-benzimidazole: Lacks the nitro group, resulting in different chemical and biological properties.

    2-(2,4-dichloro-5-aminophenyl)-1H-benzimidazole: Formed by the reduction of the nitro group, exhibiting distinct reactivity and applications.

Uniqueness

2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole is unique due to the presence of both nitro and dichloro substituents, which confer specific reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2/c14-8-6-9(15)12(18(19)20)5-7(8)13-16-10-3-1-2-4-11(10)17-13/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRTZQFEZGRWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.